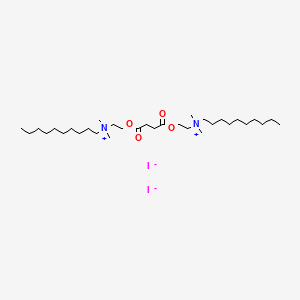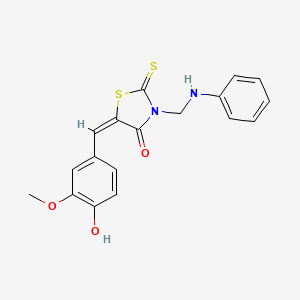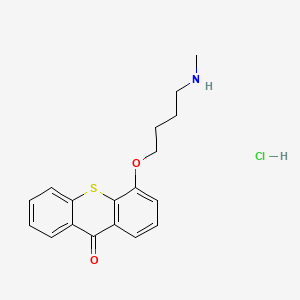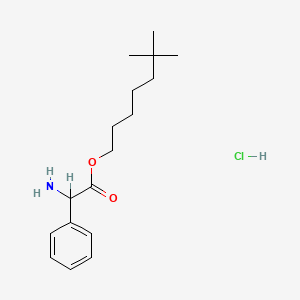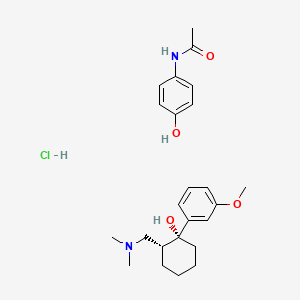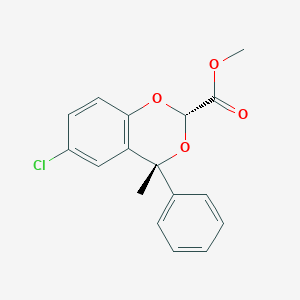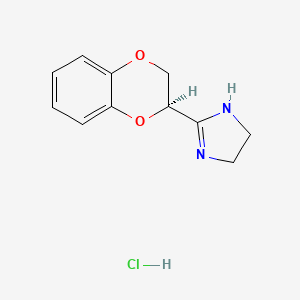
3-(4-Oxo-2-phenyl-4H-1-benzopyran-6-yl)-5-phenyl-4,5-Dihydro-1H-pyrazole-1-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Oxo-2-phenyl-4H-1-benzopyran-6-yl)-5-phenyl-4,5-Dihydro-1H-pyrazole-1-carboxaldehyde is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a benzopyran ring fused with a pyrazole ring and a carboxaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-2-phenyl-4H-1-benzopyran-6-yl)-5-phenyl-4,5-Dihydro-1H-pyrazole-1-carboxaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-oxo-2-phenyl-4H-1-benzopyran-6-carbaldehyde with phenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Oxo-2-phenyl-4H-1-benzopyran-6-yl)-5-phenyl-4,5-Dihydro-1H-pyrazole-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as refluxing in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(4-Oxo-2-phenyl-4H-1-benzopyran-6-yl)-5-phenyl-4,5-Dihydro-1H-pyrazole-1-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Oxo-2-phenyl-4H-1-benzopyran-6-yl)-5-phenyl-4,5-Dihydro-1H-pyrazole-1-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Baicalin: A flavonoid with a similar benzopyran structure, known for its anti-inflammatory and antioxidant properties.
Curcumin: A compound with a similar phenolic structure, widely studied for its therapeutic effects in various diseases.
Quercetin: Another flavonoid with a benzopyran ring, known for its antioxidant and anti-inflammatory activities.
Uniqueness
3-(4-Oxo-2-phenyl-4H-1-benzopyran-6-yl)-5-phenyl-4,5-Dihydro-1H-pyrazole-1-carboxaldehyde is unique due to its combination of a benzopyran ring with a pyrazole ring and a carboxaldehyde group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
154185-80-5 |
|---|---|
Fórmula molecular |
C25H18N2O3 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
5-(4-oxo-2-phenylchromen-6-yl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C25H18N2O3/c28-16-27-22(17-7-3-1-4-8-17)14-21(26-27)19-11-12-24-20(13-19)23(29)15-25(30-24)18-9-5-2-6-10-18/h1-13,15-16,22H,14H2 |
Clave InChI |
KCQKLKIYFMHMHO-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4)C=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


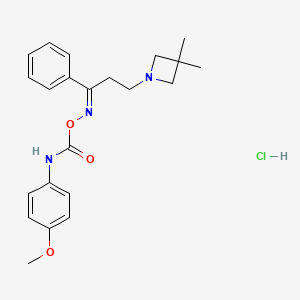

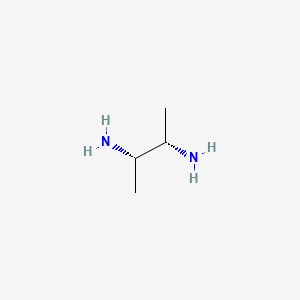

![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(2-methylpropoxy)phenyl]thiourea](/img/structure/B15190416.png)
